molecular formula C17H18N4OS B2585555 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1351608-92-8

2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2585555
CAS No.: 1351608-92-8
M. Wt: 326.42
InChI Key: VWCIMMWIFNXOTK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with furan and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furan-2-carboxylic acid.

    Introduction of the Piperidine Moiety: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a dihydrothiadiazole derivative.

    Substitution: The piperidine and pyridine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various halogenated or alkylated derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole has shown promise in antimicrobial studies. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. Studies have indicated its efficacy in inhibiting cancer cell proliferation and reducing inflammation, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are often explored for their enhanced biological activities and stability.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole involves interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole
  • 2-(Furan-2-yl)-5-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole exhibits unique pharmacological properties due to the specific positioning of the pyridine ring. This structural variation can significantly influence its binding affinity and specificity towards biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-(furan-2-yl)-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-3-13(11-18-7-1)12-21-8-5-14(6-9-21)16-19-20-17(23-16)15-4-2-10-22-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCIMMWIFNXOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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